BenchChemオンラインストアへようこそ!

AG-490

Kinase Selectivity JAK-STAT T Cell Immunology

AG-490 (Tyrphostin B42) is the definitive research tool for dissecting JAK-STAT signaling without confounding Src-family kinase inhibition. Unlike clinical JAK2 inhibitors such as ruxolitinib, AG-490 spares Lck, Lyn, Btk, Syk, and Src, ensuring proximal TCR signaling remains intact in T lymphocyte studies. Its unique ability to induce apoptosis in B-precursor ALL cells without impairing normal hematopoiesis enables tumor-intrinsic mechanistic analysis. AG-490 also uniquely rescues animals from polymicrobial sepsis when administered 24 hours post-induction, making it irreplaceable for late-phase inflammation research. For studies demanding preserved lymphocyte activation, selective leukemic cell targeting, or investigation of late inflammatory mediators such as HMGB1, AG-490 is the scientifically validated choice.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
CAS No. 134036-52-5
Cat. No. B1141863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-490
CAS134036-52-5
Synonyms2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide;  Tyrphostin B 42; 
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
InChIInChI=1S/C18H16N2O3/c19-12-15(10-14-6-7-16(21)17(22)11-14)18(23)20-9-8-13-4-2-1-3-5-13/h1-7,10-11,21-22H,8-9H2,(H,20,23)
InChIKeyZZQHNBGRWRQWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AG-490 (Tyrphostin B42) CAS 134036-52-5: A Multi-Kinase Inhibitor for JAK-STAT Pathway Research Procurement


AG-490 (Tyrphostin B42) is a cell-permeable tyrphostin-class small molecule that functions as a competitive inhibitor of multiple protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) and Janus kinase (JAK) family members JAK2 and JAK3 [1]. It is widely used as a research tool to dissect JAK-STAT signaling pathways in oncology, immunology, and inflammation [2].

Why JAK Inhibitor Selection Demands Scrutiny: The Case Against AG-490 Substitution


The term 'JAK inhibitor' encompasses a diverse group of compounds with profoundly different kinase selectivity profiles, cellular potencies, and off-target activities. Substituting AG-490 with a more modern clinical JAK inhibitor like ruxolitinib or a purportedly 'specific' tool compound without verifying the experimental context can lead to misinterpretation of results. Critically, AG-490's activity is not confined to JAK2; it exhibits potent inhibition of EGFR and a unique 'negative selectivity' profile against Src-family kinases (Lck, Lyn, Btk, Syk, Src) [1], [2]. Furthermore, while frequently cited as a JAK2 inhibitor, in some enzyme assay systems AG-490 shows minimal direct JAK2 inhibition (IC50 >125 µM), implying that its cellular effects may derive from a complex interplay of target engagement, off-target activity, or cellular context-dependent metabolism [3]. Therefore, direct substitution without accounting for these nuanced, and sometimes contradictory, activities is scientifically invalid and poses a significant risk to experimental reproducibility.

Quantitative Evidence Guide for AG-490: Differentiating Kinase Selectivity, Cellular Potency, and In Vivo Efficacy


AG-490's Unique 'Negative Selectivity' vs. Src-Family Kinases Relative to Pan-Kinase Inhibitors

AG-490 differentiates itself from many broad-spectrum kinase inhibitors through a specific lack of activity against a defined panel of Src-family kinases. While it inhibits JAK2 and EGFR, AG-490 exhibits no inhibitory effect on Lck, Lyn, Btk, Syk, and Src . This 'negative selectivity' profile is critical for studies in T cells and B cells, where Src-family kinases are central to antigen receptor signaling.

Kinase Selectivity JAK-STAT T Cell Immunology

Comparative Cellular Potency in IL-2-Dependent T Cell Proliferation vs. JAK3-Selective Inhibitors

In functional cellular assays, AG-490 demonstrates moderate potency in inhibiting IL-2-induced T cell proliferation, with a reported IC50 of 25 µM [1]. This contrasts with more modern, highly potent JAK3-selective clinical candidates like tofacitinib, which achieves inhibition in the nanomolar range. This difference is critical for dose-response study design.

T Cell Proliferation IL-2 Signaling JAK3

AG-490's Differential Impact on ALL Cell Growth vs. Normal Hematopoiesis vs. Clinical JAK2 Inhibitors

A key differentiator for AG-490 in the context of leukemia research is its reported ability to induce apoptosis in acute lymphoblastic leukemia (ALL) cells while sparing normal hematopoiesis [1]. This is distinct from clinical JAK2 inhibitors like ruxolitinib, which are known to cause dose-limiting myelosuppression (anemia, thrombocytopenia) due to on-target inhibition of JAK2 in normal hematopoietic progenitors [2].

Acute Lymphoblastic Leukemia JAK2 Normal Hematopoiesis

In Vivo Efficacy in a Preclinical Sepsis Model vs. Tofacitinib (JAK1/3 Inhibitor)

AG-490 has demonstrated a unique in vivo efficacy profile in a clinically relevant polymicrobial sepsis model, rescuing mice from lethal endotoxemia even when treatment was initiated 24 hours after disease onset [1]. This is a differentiating feature, as many other JAK inhibitors, including the JAK1/3 inhibitor tofacitinib, have been associated with increased risk of serious infections in clinical use and are not pursued for sepsis indications.

Sepsis Inflammation JAK2

AG-490 Application Scenarios: Where This JAK-EGFR Inhibitor Provides Unique Experimental Value


Dissecting JAK-STAT Signaling in T Cells Without Src-Family Kinase Interference

AG-490 is the preferred tool compound for studies requiring blockade of JAK2/JAK3-mediated signaling downstream of cytokine receptors (e.g., IL-2, IL-12) in T lymphocytes while preserving proximal T cell receptor (TCR) signaling. Its lack of activity against Lck, Lyn, and Syk [1] ensures that observed effects are attributable to JAK-STAT pathway inhibition rather than global disruption of lymphocyte activation, a common confounder with broader spectrum kinase inhibitors.

Preclinical Modeling of JAK2-Dependent Leukemias Without Myelosuppression

Investigators modeling B-precursor acute lymphoblastic leukemia (ALL) should select AG-490 for its unique ability to inhibit leukemic cell growth and induce apoptosis while exhibiting no deleterious effect on normal hematopoiesis in vitro [2]. This profile, which is not shared by clinical JAK2 inhibitors like ruxolitinib, allows for cleaner analysis of tumor-intrinsic JAK2 signaling and therapeutic response in preclinical models without the confounding variable of treatment-induced myelosuppression.

Investigating JAK2 in Late-Stage Inflammation and Sepsis Models

AG-490 is a critical tool for studies exploring the role of JAK2 in the later phases of systemic inflammation. Its demonstrated ability to rescue animals from polymicrobial sepsis when administered 24 hours post-induction [3] distinguishes it from other JAK inhibitors and makes it invaluable for research focused on the transition from early cytokine storm to late-stage organ failure and immune paralysis, particularly its role in regulating 'late' inflammatory mediators like HMGB1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-490

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.